molecular formula C17H20N4O3 B4147788 Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate

Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate

Cat. No.: B4147788
M. Wt: 328.4 g/mol
InChI Key: VPGVEESWVXKIEO-UHFFFAOYSA-N
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Description

Ethyl [6-amino-5-cyano-4-(3-cyclohexen-1-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a cyano group, and a cyclohexenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. This reaction is usually carried out under solvent-free conditions at room temperature, which makes it an environmentally friendly process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-amino-5-cyano-4-(3-cyclohexen-1-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrano derivatives, and amino compounds.

Scientific Research Applications

Ethyl [6-amino-5-cyano-4-(3-cyclohexen-1-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [6-amino-5-cyano-4-(3-cyclohexen-1-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate is unique due to its cyclohexenyl substituent, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-23-13(22)8-12-15-14(10-6-4-3-5-7-10)11(9-18)16(19)24-17(15)21-20-12/h3-4,10,14H,2,5-8,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVEESWVXKIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
Reactant of Route 6
Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate

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